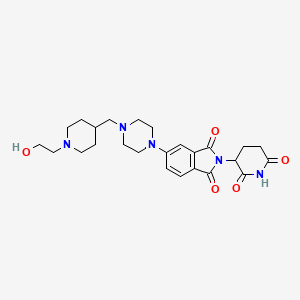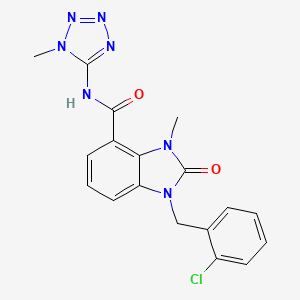
Hppd-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hppd-IN-3 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the catabolism of the amino acid tyrosine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hppd-IN-3 involves multiple steps, starting from readily available starting materials. The key steps include the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization and chromatography to obtain the final product with the desired purity .
化学反応の分析
Types of Reactions
Hppd-IN-3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Hppd-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on metabolic pathways involving tyrosine catabolism.
Medicine: Explored for potential therapeutic applications in treating diseases related to tyrosine metabolism.
Industry: Utilized in the development of herbicides and other agrochemicals
作用機序
Hppd-IN-3 exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, disrupting the catabolism of tyrosine. The accumulation of tyrosine and its intermediates leads to various physiological effects, including oxidative stress and disruption of pigment synthesis in plants .
類似化合物との比較
Hppd-IN-3 is compared with other HPPD inhibitors such as mesotrione, isoxaflutole, and tembotrione. While all these compounds inhibit the same enzyme, this compound is noted for its higher potency and selectivity. Similar compounds include:
Mesotrione: A triketone herbicide with broad-spectrum activity.
Isoxaflutole: A pre-emergence herbicide used in corn production.
Tembotrione: A post-emergence herbicide with high efficacy against broadleaf weeds
This compound’s unique structure and high potency make it a valuable compound for both research and practical applications.
特性
分子式 |
C18H16ClN7O2 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methyl]-3-methyl-N-(1-methyltetrazol-5-yl)-2-oxobenzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN7O2/c1-24-15-12(16(27)20-17-21-22-23-25(17)2)7-5-9-14(15)26(18(24)28)10-11-6-3-4-8-13(11)19/h3-9H,10H2,1-2H3,(H,20,21,23,27) |
InChIキー |
OPUWTTQBFQVNFW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC=C2N(C1=O)CC3=CC=CC=C3Cl)C(=O)NC4=NN=NN4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


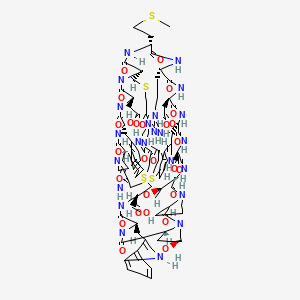
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
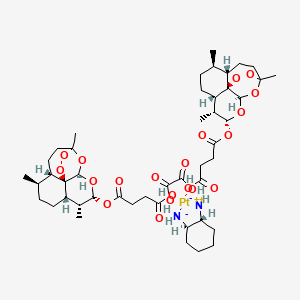

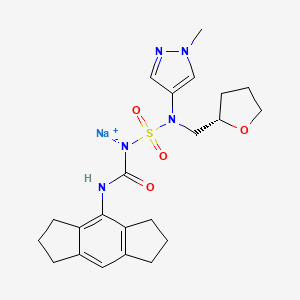
![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)

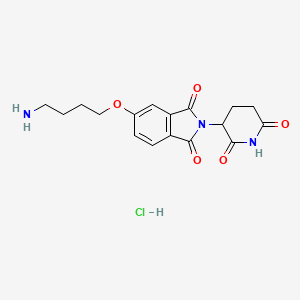

![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
